(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

Peptide coupling efficiency N-methyl amino acid activation N-carboxyanhydride side reaction

Problem: Substituting Cbz-N-Me-D-Leu-OH with incorrect protecting groups or enantiomers leads to synthetic failure and epimerization. Solution: This compound provides orthogonal Cbz protection and D-configuration for reliable peptide assembly. - Orthogonal Cbz group cleavable by hydrogenolysis, fully compatible with Fmoc/Boc SPPS strategies. - N-Methylation & D-configuration enhance proteolytic stability and conformational constraint in cyclic peptides. - ≥98% purity with 98% ee ensures chiral integrity for peptide API synthesis.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 65635-85-0
Cat. No. B152178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
CAS65635-85-0
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1
InChIKeyTVXSGOBGRXNJLM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid (CAS 65635-85-0): A Protected N-Methyl-D-Leucine Building Block for Chiral Peptide Synthesis


(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, also known as Cbz-N-Me-D-Leu-OH, Z-N-Me-D-Leu-OH, or N-[(benzyloxy)carbonyl]-N-methyl-D-leucine, is a doubly derivatized amino acid building block featuring both Nα-methylation and Nα-Cbz (benzyloxycarbonyl) protection on the D-leucine scaffold (molecular formula C₁₅H₂₁NO₄, MW 279.33) . The Cbz group provides stability under basic and mildly acidic conditions while being cleavable by catalytic hydrogenolysis, a deprotection orthogonality that distinguishes it from both the base-labile Fmoc and the acid-labile Boc protecting groups . The N-methyl substitution, combined with the D-configuration, introduces conformational constraint and enhances proteolytic stability in downstream peptides—properties leveraged extensively in cyclic peptide and peptidomimetic drug design [1]. Commercially, this compound is supplied at ≥98% chemical purity with 98% enantiomeric excess (ee), meeting the chiral integrity requirements for stereochemically sensitive peptide coupling applications .

Why Cbz-N-Me-D-Leu-OH Cannot Be Simply Replaced by Fmoc-, Boc-, or L-Enantiomer Analogs in Chiral Peptide Programs


Generic interchange of Cbz-N-Me-D-Leu-OH (CAS 65635-85-0) with its closest analogs—such as Fmoc-N-Me-Leu-OH, Boc-N-Me-Leu-OH, Cbz-N-Me-L-Leu-OH (CAS 33099-08-0), or non-methylated Cbz-Leu-OH—introduces risks across three critical axes: protecting group chemistry, stereochemical identity, and coupling efficiency. The Cbz group is removed by catalytic hydrogenolysis, whereas Fmoc requires basic conditions (piperidine) and Boc requires acidic conditions (TFA); swapping protecting groups without adjusting the entire synthetic route can cause premature deprotection, side reactions, or incompatibility with acid-/base-sensitive functionalities . The D-configuration of CAS 65635-85-0 is non-interchangeable with the L-enantiomer (CAS 33099-08-0) because incorporating the wrong enantiomer into a peptide sequence can invert biological activity, alter conformational preferences, or produce diastereomeric impurities that are unresolved by standard achiral HPLC [1]. Furthermore, Boc-protected N-methyl amino acids suffer from N-carboxyanhydride (NCA) byproduct formation during coupling—a side reaction not observed with Cbz- or Fmoc-protected analogs—which directly depresses coupling yields [2]. These orthogonal differences mean that procurement decisions driven purely by cost or availability without verifying protecting group and stereochemical compatibility will compromise synthetic outcomes.

Head-to-Head Evidence: Quantified Differentiation of Cbz-N-Me-D-Leu-OH Against Fmoc-, Boc-, and Enantiomeric Alternatives


N-Carboxyanhydride (NCA) Byproduct Suppression: Cbz vs. Boc Protection in N-Methyl Amino Acid Coupling

Activation of Boc-protected amino acids and Boc-N-methyl amino acids leads to the formation of N-carboxyanhydride (NCA) byproducts, a side reaction that explains the low coupling yields commonly obtained with Boc-N-methyl amino acid substrates. Critically, this NCA formation 'was not observed with the Z- or Fmoc-protective groups' [1]. This constitutes a mechanism-level differentiation: Cbz-protected N-methyl leucine avoids the NCA side reaction entirely, whereas Boc-N-Me-Leu-OH is intrinsically susceptible to it. The practical consequence is that Cbz-N-Me-D-Leu-OH can be coupled using a wider range of activating reagents (including carbodiimides) without the yield penalty imposed by competing NCA formation. When PyBroP and PyCloP—the reagents of choice for hindered N-methyl amino acid couplings—are employed, Boc-amino acids were 'less efficient... because of N-carboxyanhydride formation; this was particularly the case when Boc-Val-OH or Boc-MeVal-OH was coupled with MeVal-OMe' [2].

Peptide coupling efficiency N-methyl amino acid activation N-carboxyanhydride side reaction

Racemization Risk Quantification During N-Methyl Amino Acid Coupling: Z/Cbz-Protected Substrates Under Systematic Evaluation

The seminal systematic study by McDermott and Benoiton (1973) established baseline racemization behavior of Cbz-protected N-methyl amino acid residues during peptide bond formation using Z-Ala-MeLeu as a model substrate. When Z-Ala-MeLeu was coupled with Gly-OBzl by various activation methods in the presence of salts (triethylamine hydrochloride or p-toluenesulfonate), 'significant racemization (2.8–39%) was observed' [1]. Only coupling through the N-hydroxysuccinimide (HONSu) ester gave stereochemically pure product. In the absence of salt, less racemization occurred, and couplings using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or DCC–HONSu gave 'essentially pure products' [1]. This 2.8–39% racemization range, spanning over an order of magnitude depending on coupling conditions, underscores that racemization is condition-dependent rather than inherent to the Cbz protecting group. For context, Z-Ala-MeLeu showed substantially higher racemization susceptibility (34% in 1 h under 5.6 N HBr/AcOH) compared to Boc-Ala-Pro (no racemization) but comparable behavior to other N-methyl substrates [2]. The critical implication is that Cbz-N-Me-D-Leu-OH requires careful selection of coupling reagents (HONSu esters or EEDQ recommended) to preserve the D-configuration, and users switching from Boc- or Fmoc- protected analogs must re-optimize coupling conditions accordingly.

Racemization Epimerization N-methyl peptide bond formation Stereochemical integrity

Orthogonal Deprotection: Cbz Enables Tandem Cbz/Boc Strategies Unavailable to Fmoc- or Single-Protecting-Group Workflows

A key differentiating feature of the Cbz protecting group is its ability to participate in fully orthogonal tandem deprotection schemes with the Boc group. When Boc and Cbz are present on the same molecule or in the same synthetic sequence, 'Cbz can be removed by catalytic hydrogenolysis, while Boc remains unchanged, or Boc can be removed by acidolysis while Cbz is not affected, so the two can be well matched' . This orthogonality is not achievable with the Fmoc/Boc pair in the same direction (Fmoc is base-labile, Boc is acid-labile—both are orthogonal, but the Cbz/Boc pair uniquely enables hydrogenolytic Cbz removal while preserving acid-sensitive Boc-protected side chains). Furthermore, Boc can be cleaved by mild acidolysis (e.g., TFA in CH₂Cl₂), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions for deprotection, reinforcing the practical orthogonality [1]. For the specific compound Cbz-N-Me-D-Leu-OH (CAS 65635-85-0), the Cbz group can be removed under neutral hydrogenolysis conditions (H₂, Pd/C) without affecting acid-labile protecting groups elsewhere in the peptide or without exposing the peptide to the strongly acidic conditions required for Boc removal—a critical advantage in fragment condensation strategies where multiple orthogonal protecting groups must be sequentially addressed.

Orthogonal protecting groups Tandem deprotection Cbz hydrogenolysis Peptide fragment condensation

Enantiomeric Purity Specification: 98% ee for the D-Enantiomer (CAS 65635-85-0) as a Differentiator from Racemic and L-Forms

Commercially, Cbz-N-Me-D-Leu-OH (CAS 65635-85-0) is supplied with a purity specification of 98% ee (enantiomeric excess), as listed by multiple reputable suppliers . This enantiomeric purity specification is critical because the D-configuration of this building block is the defining feature that distinguishes it from the more common L-enantiomer (Cbz-N-Me-L-Leu-OH, CAS 33099-08-0), which is typically supplied at 95–99% chemical purity but with the opposite absolute configuration (S instead of R at the α-carbon) . In the context of peptide synthesis, even a 2% contamination by the opposite enantiomer (i.e., 98% ee corresponds to approximately 1% of the L-enantiomer) can propagate through fragment condensation to produce diastereomeric peptide impurities that may co-elute with the desired product under standard reversed-phase HPLC conditions, complicating purification and compromising biological assay interpretation. The D-configuration is specifically required for peptides that incorporate D-amino acids to enhance proteolytic stability or to achieve specific turn conformations; using the L-enantiomer instead would invert the stereochemistry at that position, potentially abolishing biological activity [1].

Enantiomeric excess Chiral purity D-amino acid building block Stereochemical quality control

Solution-Phase Peptide Synthesis Compatibility: Cbz as the Preferred Protecting Group Where Fmoc-SPPS Is Inapplicable

The benzyloxycarbonyl (Cbz, Z) group occupies a distinct niche in peptide synthesis methodology: 'Cbz does not occupy the same position as Fmoc and Boc. The most common α-amino protecting groups in solid-phase peptide synthesis are Fmoc and Boc, whereas Z/Cbz is more commonly encountered in solution-phase synthesis' . This positioning reflects the fact that Cbz-protected amino acids and peptide intermediates are generally quite stable, and the Cbz group can be removed by catalytic hydrogenolysis—a neutral, traceless deprotection method that avoids the acidic or basic conditions required for Boc or Fmoc removal, respectively . For Cbz-N-Me-D-Leu-OH specifically, this solution-phase compatibility is combined with the N-methyl substitution and D-configuration, making it particularly suited for solution-phase fragment condensation approaches to cyclic peptides and depsipeptides, where the advantages of Cbz chemistry (stability to bases and mild acids, selective hydrogenolytic removal, compatibility with Boc-orthogonal schemes) are fully realized . A recent methodological advance demonstrated that Cbz deprotection followed by peptide coupling in water under micellar catalysis conditions (TPGS-750-M, COMU, 2,6-lutidine) afforded polypeptides up to 10 residues with no detectable epimerization and E-factors reduced to <10 [1]. This tandem deprotection/coupling sequence is specific to the Cbz group; analogous one-pot deprotection/coupling with Fmoc would be complicated by the need for basic conditions and with Boc by the need for acidic conditions.

Solution-phase peptide synthesis Cbz chemistry Fragment condensation Scale-up peptide production

Patent-Backed Synthetic Accessibility: Scalable Preparation of N-Z-Protected N-Methyl Amino Acids with Cbz-Specific Advantages

A dedicated process patent (US 6,218,572) describes the scalable preparation of N-Z-protected (i.e., N-Cbz-protected) N-methylated amino acids, explicitly addressing the limitations encountered when attempting to adapt Boc-based protocols to the Cbz protecting group [1]. The patent discloses that 'when the benzyloxycarbonyl protective group (abbreviated to Z hereinafter) is used in place of the t-butyloxycarbonyl group under the conditions of WO 90/06914, only a very moderate yield of the required N-alkylated amino acid is obtained, in addition to many byproducts' [1]. The inventors then describe a modified procedure—mixing the Cbz-amino acid with potassium tert-butanolate in a non-protic organic solvent followed by addition of a C₁₋₂-alkyl halide—that surprisingly 'can be obtained in very good yield and purity when the reaction is carried out suitably' [1]. This patent demonstrates both the non-trivial nature of Cbz-N-methyl amino acid synthesis (simple adaptation of Boc procedures fails) and the existence of an optimized, scalable route specific to the Cbz protecting group. From a procurement perspective, this establishes that Cbz-N-Me-D-Leu-OH is accessible via a validated, patent-documented process—a consideration for programs requiring multi-gram to kilogram quantities where synthetic route robustness directly impacts supply reliability.

N-methyl amino acid synthesis Cbz protection Process chemistry Scalable peptide building block

Evidence-Backed Application Scenarios Where Cbz-N-Me-D-Leu-OH (CAS 65635-85-0) Is the Scientifically Preferred Procurement Choice


Solution-Phase Fragment Condensation for Cyclic Peptide and Depsipeptide Synthesis

When synthesizing N-methylated cyclic peptides or depsipeptides via convergent solution-phase fragment condensation, Cbz-N-Me-D-Leu-OH is the chemically appropriate building block because: (i) the Cbz group is removable by neutral catalytic hydrogenolysis without exposing acid- or base-sensitive functionalities to harsh deprotection conditions ; (ii) the D-configuration introduces conformational bias favoring β-turn formation, a feature exploited in cyclic peptide drug design [1]; and (iii) N-methylation reduces inter-chain hydrogen bonding, improving solubility of protected intermediates during solution-phase workup [2]. The tandem Cbz deprotection/coupling methodology in aqueous micellar media (no epimerization, E-factor <10) further supports green chemistry workflows for this application [3]. Fmoc-N-Me-Leu-OH is less suitable here because piperidine-mediated Fmoc removal complicates fragment condensation and generates dibenzofulvene byproducts requiring scavenging.

Orthogonal Three-Group Protection Strategies in Complex Linear Peptide Assembly

In synthetic routes requiring three mutually orthogonal Nα-protecting groups—e.g., for site-selective deprotection during the assembly of branched, lipidated, or side-chain-modified peptides—Cbz-N-Me-D-Leu-OH provides a hydrogenolytically removable handle (Cbz) that complements acid-labile (Boc) and base-labile (Fmoc) groups . This three-group orthogonality is not achievable with Fmoc-N-Me-Leu-OH or Boc-N-Me-Leu-OH as the sole N-methyl leucine source, because each contributes only one orthogonal deprotection mode. The Cbz group's stability to both piperidine (Fmoc removal) and TFA (Boc removal) means it can survive multiple cycles of Fmoc-SPPS elongation and be removed at a late stage by hydrogenolysis to reveal the free N-methylamine for final fragment coupling or on-resin cyclization [1]. This scenario directly derives from the orthogonal deprotection evidence in Section 3.

D-Configuration-Dependent Peptidomimetic Lead Optimization Requiring Enantiopure N-Methyl-D-Leucine Incorporation

In medicinal chemistry programs where a D-amino acid residue is required at a specific position for target binding or metabolic stability—such as in D-peptide antagonists of protein-protein interactions or D-amino-acid-stabilized cyclic peptide drugs—Cbz-N-Me-D-Leu-OH (CAS 65635-85-0, 98% ee) provides the requisite D-configuration with documented enantiomeric purity. Using the L-enantiomer (CAS 33099-08-0) would produce the diastereomeric peptide with potentially abolished or inverted biological activity [1]. The N-methylation further enhances proteolytic stability by reducing susceptibility to endopeptidase cleavage at the N-Me-D-Leu position [2]. The combination of D-configuration and N-methylation is specifically valuable for designing orally bioavailable cyclic peptides, where N-methylation improves membrane permeability and the D-amino acid prevents recognition by intestinal proteases [3]. The 98% ee specification provides a verifiable quality metric that racemic Cbz-N-Me-DL-Leu-OH cannot meet.

Scalable Process Development for GMP Peptide API Manufacturing Using Cbz Solution-Phase Chemistry

For peptide Active Pharmaceutical Ingredient (API) manufacturing programs that employ solution-phase rather than solid-phase synthesis—often preferred for short peptides (2–8 residues) destined for large-scale production due to lower solvent consumption, easier impurity control, and simpler reactor engineering—Cbz-N-Me-D-Leu-OH is the protecting group of choice . The Cbz group's clean removal by catalytic hydrogenolysis (H₂, Pd/C) is operationally simpler at scale than the liquid-liquid extraction required to remove dibenzofulvene after Fmoc deprotection, or the neutralization steps following TFA-mediated Boc removal [1]. The patent-documented optimized synthetic route for Cbz-protected N-methyl amino acids [2] further supports supply chain reliability at kilogram scale. Additionally, the NCA byproduct avoidance documented for Cbz (vs. Boc) N-methyl amino acid coupling [3] translates to higher crude purity and reduced purification costs in a GMP setting. This scenario is directly supported by the NCA suppression, solution-phase compatibility, and patent evidence in Section 3.

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